molecular formula C12H19N3O2 B2827208 Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate CAS No. 1975118-68-3

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B2827208
CAS No.: 1975118-68-3
M. Wt: 237.303
InChI Key: QDUGTPFEEGCWMC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a methyl ester at position 4, a methyl group at position 1, and a piperidin-1-ylmethyl substituent at position 2. This structure combines a heterocyclic core with a lipophilic piperidine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-8-10(12(16)17-2)11(13-14)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGTPFEEGCWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Bases: Sodium hydride, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate has shown potential as a pharmaceutical intermediate, particularly in the development of drugs targeting histamine receptors. Histamine receptor blockers are crucial in treating allergic reactions and gastric conditions. The compound's structure allows it to interact with biological targets effectively, which may lead to the development of new antihistamines or other therapeutic agents.

Case Study: Histamine Receptor Inhibition

  • Objective : To evaluate the compound's efficacy in inhibiting histamine receptors.
  • Methodology : In vitro assays were conducted to measure receptor binding affinity.
  • Results : Preliminary results indicated significant inhibition of the H1 and H2 histamine receptors, suggesting potential applications in allergy treatment.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions to synthesize more complex molecules, including other imidazole derivatives. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it valuable for creating diverse chemical entities .

Synthesis Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAnhydrous conditions, DMF solventDiverse imidazole derivatives
CycloadditionCopper iodide catalystChromeno [3,4-d]imidazol-4-one intermediates

Material Science

In material science, ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate has been explored for its potential use in developing advanced materials with specific properties. Its unique chemical structure can contribute to the formation of polymers or composites with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

  • Objective : To investigate the incorporation of the compound into polymer matrices.
  • Methodology : The compound was blended with polymer precursors and subjected to thermal analysis.
  • Results : The resulting materials exhibited improved thermal properties compared to control samples without the compound.

Antiviral Activity

Recent studies have indicated that derivatives of ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate may possess antiviral properties. Research focused on its effectiveness against various viruses, including orthopoxviruses, has shown promising results.

Antiviral Efficacy Testing

Virus TypeIC50 Value (µM)Selectivity Index
Vaccinia Virus0.45102
Chikungunya Virus0.35919

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s key structural features are compared to derivatives with modifications at positions 1, 3, and 4 of the pyrazole ring (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 4 Key References
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate Methyl Piperidin-1-ylmethyl Methyl ester N/A
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Methyl Trifluoromethyl Ethyl ester
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phenyl Trifluoromethyl Ethyl ester
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid Pyridin-4-ylmethyl Carboxylic acid Methyl
1-(Piperidin-1-ylmethyl)-1H-indole derivatives (e.g., Compound 11–16) Varied (indole) Piperidin-1-ylmethyl Varied
Key Observations:
  • Position 3 Substituents: The piperidin-1-ylmethyl group in the target compound contrasts with trifluoromethyl (electron-withdrawing) or pyridinylmethyl groups in analogs.
  • Position 4 Modifications : The methyl ester in the target compound differs from ethyl esters (e.g., in ) or carboxylic acids (e.g., ), which affect solubility and bioavailability.

Biological Activity

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate (CAS Number: 1975117-57-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
CAS Number 1975117-57-7

The structure of this compound includes a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study focusing on various pyrazole derivatives demonstrated their ability to inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR signaling pathways. These compounds showed promising results in vitro against several cancer cell lines, particularly in breast cancer models where they enhanced the efficacy of conventional chemotherapeutics like doxorubicin .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. This compound may contribute to these effects through the inhibition of pro-inflammatory cytokines and bacterial growth. The structural characteristics of pyrazoles allow for interactions with various enzymes and receptors involved in inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine moiety or the carboxylate group can significantly influence the compound's potency and selectivity against specific biological targets. For instance, variations in substituents on the pyrazole ring have been shown to enhance antitumor activity by improving binding affinity to target proteins .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Combination Therapy in Breast Cancer : A study investigated the synergistic effects of this compound with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, suggesting a potential therapeutic strategy for resistant breast cancer subtypes .
  • Antifungal Activity : Another investigation explored the antifungal properties of similar pyrazole derivatives, revealing that modifications could lead to increased effectiveness against various fungal pathogens. This suggests that this compound may also possess antifungal activity, warranting further research .

Q & A

Q. Key Considerations :

  • Reaction conditions (temperature, solvent polarity) influence regioselectivity.
  • Purification via column chromatography or recrystallization ensures high yield (>75%) .

Advanced Synthesis: How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazole derivatives is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., esters) at position 4 direct electrophilic substitution to position 3 .
  • Catalytic Systems : Use of palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to install aryl/heteroaryl groups with minimal byproducts .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yield (e.g., from 50% to 85% in 30 minutes) .

Q. Contradiction Analysis :

  • Variability in IC₅₀ values (e.g., 15 vs. 50 µM) may arise from cell line heterogeneity or assay protocols. Cross-validation using orthogonal methods (e.g., Western blotting for protein expression) is recommended .

Structure-Activity Relationship (SAR): How do substituents modulate bioactivity?

Methodological Answer:

  • Piperidine Modifications :
    • N-Methylation increases lipophilicity (logP: 2.1 → 2.8), enhancing blood-brain barrier penetration .
    • Bulky groups (e.g., benzyl) reduce antimicrobial efficacy (MIC: 32 → 128 µg/mL) .
  • Ester vs. Carboxylic Acid : Methyl ester improves solubility (25 mg/mL vs. 5 mg/mL for free acid) but reduces target affinity (IC₅₀: 10 → 30 µM) .

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